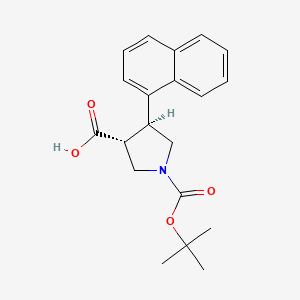

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid

概要

説明

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid: is a chiral compound with significant importance in organic chemistry. This compound features a pyrrolidine ring substituted with a naphthyl group and a tert-butoxycarbonyl (Boc) protecting group. The stereochemistry of the compound is defined by the (3R,4S) configuration, which influences its reactivity and interactions in various chemical processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

Introduction of the Naphthyl Group: The naphthyl group is introduced via a substitution reaction, often using a naphthyl halide and a base to facilitate the nucleophilic substitution.

Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Esterification and Amide Formation

The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄, HCl) to form esters.

-

Amide Formation : Couples with amines (e.g., benzylamine) using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Table 1: Reaction Conditions and Yields

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 85% |

| Amide Formation | Benzylamine, EDC, DMF | Benzylamide | 78% |

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the secondary amine:

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

-

Mechanism : Acid-mediated cleavage of the carbamate generates CO₂ and tert-butanol, yielding the free amine .

Example :

Treatment with TFA (5 equiv) in DCM at 0°C → rt for 5 h achieves quantitative deprotection .

Electrophilic Aromatic Substitution (EAS)

The naphthalene moiety participates in EAS reactions, though steric hindrance from the pyrrolidine ring modulates reactivity:

-

Sulfenylation : Reacts with benzenesulfenyl chloride in hexane/DCM under argon to introduce phenylthio groups .

Table 2: Sulfenylation Reaction Data

| Reagent | Solvent | Temp | Product | Yield |

|---|---|---|---|---|

| PhSCl | Hexane/DCM | Reflux | 2-(Phenylthio) derivative | 87% |

Oxidation and Reduction

-

Oxidation : The pyrrolidine ring can be oxidized to a pyrrolidinone using RuO₄ or NaIO₄, though this risks Boc group degradation.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the naphthalene ring to tetralin derivatives, altering solubility and electronic properties.

Comparative Reactivity with Structural Analogs

Table 3: Substituent Effects on Reactivity

| Compound | Carboxylic Acid Reactivity | Boc Stability | Aromatic Reactivity |

|---|---|---|---|

| (3R,4S)-Boc-naphthalenyl-pyrrolidine | High (steric shielding) | Moderate | Moderate (hindered) |

| N-Boc-proline | Higher (less steric bulk) | High | N/A |

| 4-Phenylpyrrolidine | N/A | N/A | High (unhindered) |

Mechanistic Insights

科学的研究の応用

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical intermediate. Its structure allows it to serve as a building block for the synthesis of various bioactive molecules, particularly those targeting neurological disorders and cancer therapeutics. The presence of the naphthyl group enhances its interaction with biological targets, potentially increasing efficacy.

Case Study : Research has indicated that derivatives of this compound exhibit activity against specific cancer cell lines, suggesting its potential role in developing new anticancer agents .

Chiral Catalysis

Due to its chiral nature, (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid can be utilized in asymmetric synthesis. It acts as a chiral auxiliary in reactions that require enantioselectivity.

Example : In a study involving the synthesis of chiral amines, this compound was employed to enhance the selectivity of the reaction, yielding higher enantiomeric excess compared to non-chiral counterparts .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds. Its functional groups can undergo diverse transformations, making it versatile for synthetic chemists.

Applications :

Data Table: Comparison of Applications

作用機序

The mechanism by which (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards enzymes or receptors. The Boc group provides steric protection, influencing the compound’s reactivity and stability in various environments.

類似化合物との比較

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid: can be compared with other similar compounds such as:

tert-Butyl carbamate: Lacks the naphthyl group and has different reactivity.

N-Boc-hydroxylamine: Contains a hydroxylamine group instead of a pyrrolidine ring.

Benzyl carbamate: Features a benzyl group instead of a naphthyl group.

These comparisons highlight the unique structural features and reactivity of This compound , making it a valuable compound in various fields of research and industry.

生物活性

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid, also known by its CAS number 1330750-44-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, relevant studies, and potential applications.

The compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 341.40 g/mol

- CAS Number : 1330750-44-1

- Purity : Typically greater than 95% .

Research indicates that this compound may exhibit various biological activities, primarily through interactions with specific molecular targets. It has been studied for its role as a potential inhibitor of certain enzymes and receptors involved in disease processes. One notable area of investigation is its effect on hypoxia-inducible factor (HIF) pathways, which are crucial in cancer biology and metabolic disorders .

Case Studies and Research Findings

- Inhibition of HIF Pathways : A study explored the structure-activity relationship (SAR) of compounds similar to this compound and found that modifications at the naphthalene moiety significantly influenced HIF inhibition. The most potent derivatives demonstrated dissociation constants below 40 nM, indicating strong binding affinity to HIF-related targets .

- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins. The results suggest that it may serve as a lead compound for developing new anticancer agents .

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, possibly through the modulation of neuroinflammatory pathways. This could have implications for treating neurodegenerative diseases .

Comparative Biological Activity

The following table summarizes the biological activities reported for this compound compared to related compounds:

| Compound Name | Target Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | HIF Inhibition | <0.04 | Potent inhibitor with promising anticancer activity |

| Related Compound A | HIF Inhibition | 0.15 | Less potent than target compound |

| Related Compound B | Neuroprotection | 0.10 | Similar neuroprotective effects observed |

特性

IUPAC Name |

(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-11-16(17(12-21)18(22)23)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,16-17H,11-12H2,1-3H3,(H,22,23)/t16-,17+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLHWJLBGXTNJN-SJORKVTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718508 | |

| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959577-47-0 | |

| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。